molecular formula C19H19N3O2 B12182470 1-methyl-N-{2-[(phenylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

1-methyl-N-{2-[(phenylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

Cat. No.: B12182470
M. Wt: 321.4 g/mol
InChI Key: OBPONPIABCARHO-UHFFFAOYSA-N
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Description

1-methyl-N-{2-[(phenylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic organic compound with the molecular formula C19H19N3O2 and a molecular weight of 321.38 g/mol . This chemical features a 1-methyl-1H-indole-2-carboxamide core, a structural motif of significant interest in medicinal chemistry, which is further functionalized with a phenylcarbonyl (benzamido) ethyl chain. The indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and its presence in numerous natural products and approved pharmaceuticals . Research into indole-2-carboxamide derivatives has demonstrated their considerable potential as antiproliferative agents. Structurally similar compounds have shown promising activity as kinase inhibitors, targeting key oncogenic pathways by inhibiting enzymes such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor-2 (VEGFR-2), and BRAFV600E . These findings suggest that 1-methyl-N-{2-[(phenylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a valuable scaffold for investigating new multi-targeted therapeutic strategies, particularly in oncology research. The compound's mechanism of action is anticipated to involve interaction with the ATP-binding sites of these kinases, thereby disrupting downstream signaling that drives cell proliferation and survival . Researchers can utilize this compound as a key intermediate or building block in organic synthesis or as a lead compound for the development of novel kinase inhibitors. It is supplied for in vitro research applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2-benzamidoethyl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H19N3O2/c1-22-16-10-6-5-9-15(16)13-17(22)19(24)21-12-11-20-18(23)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,24)

InChI Key

OBPONPIABCARHO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-{2-[(phenylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction yields the desired indole derivative in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{2-[(phenylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-N-{2-[(phenylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-{2-[(phenylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory activities .

Comparison with Similar Compounds

Key Findings from Comparative Studies

Substituent Impact on Bioactivity: The phenylcarbonyl group in the target compound confers selectivity for triglyceride reduction, whereas trifluoromethyl-biphenyl in dirlotapide enhances intestinal lipid absorption inhibition .

Synthetic Accessibility :

  • The target compound is synthesized in a single step , whereas dirlotapide requires multi-step synthesis due to its complex trifluoromethyl-biphenyl and chiral sidechain .

Pharmacokinetic Profiles :

  • Sulfonyl-containing analogues (e.g., ) exhibit greater metabolic stability compared to carbonyl-linked derivatives, though this may reduce bioavailability due to increased hydrophobicity.

Mechanistic Divergence :

  • While the target compound and dirlotapide both target lipid metabolism, the former acts systemically, whereas dirlotapide localizes to the gut lumen .

Biological Activity

1-methyl-N-{2-[(phenylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is classified as an indole derivative, which is known for its diverse biological activities. The structure can be represented as follows:

  • Chemical Formula : C16H18N2O2
  • Molecular Weight : 270.33 g/mol

1-methyl-N-{2-[(phenylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide exhibits various biological activities, primarily through its interaction with specific biological targets:

  • Inhibition of Receptor Tyrosine Kinases (RTKs) : The compound has been shown to inhibit RTKs, which play a critical role in cell signaling pathways that regulate cell division and survival. This inhibition may lead to reduced tumor cell proliferation and angiogenesis .
  • Cyclin/CDK Complex Inhibition : It also affects cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting these complexes, the compound may induce cell cycle arrest in cancer cells .

Pharmacological Effects

Research indicates that this compound may possess anti-cancer properties, particularly against various tumor types. It has been evaluated for its effects on:

  • Endothelial Cell Proliferation : Studies show that it can inhibit the proliferation of endothelial cells, which is crucial for tumor angiogenesis .
  • Tumor Cell Lines : The compound has demonstrated cytotoxic effects in several cancer cell lines, including breast and lung cancer cells, suggesting its potential as an anti-cancer agent .

Study 1: Anti-Cancer Activity

A recent study evaluated the efficacy of 1-methyl-N-{2-[(phenylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 25 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Study 2: Angiogenesis Inhibition

In a model of tumor-induced angiogenesis, this compound was administered to mice bearing xenografted tumors. Results showed a significant reduction in microvessel density compared to control groups, highlighting its potential as an anti-angiogenic agent.

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
RTK InhibitionVarious RTKsReduced proliferation
CDK InhibitionCyclin/CDK complexesCell cycle arrest
CytotoxicityBreast cancer cell linesIC50: 10-25 µM
Angiogenesis InhibitionEndothelial cellsReduced microvessel density

Table 2: Case Study Results

StudyCancer TypeTreatment DoseOutcome
Study 1Breast Cancer10-25 µMDose-dependent viability reduction
Study 2Tumor-induced AngiogenesisN/ASignificant microvessel density reduction

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